m-PEG3-acid chloride

Description

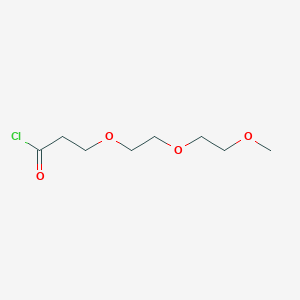

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOJSQBWUCVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG3-acid chloride

Introduction: The Role of m-PEG3-acid chloride in Modern Drug Development

In the landscape of advanced therapeutics, particularly in bioconjugation and the development of Antibody-Drug Conjugates (ADCs), the precise chemical modification of biomolecules is paramount. Linkers play a crucial role in this process, connecting potent drug payloads to targeting moieties like antibodies. This compound (3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride) is a valuable, monofunctional polyethylene glycol (PEG) linker.[1][2] Its structure, featuring a terminal methoxy group, a three-unit PEG chain, and a highly reactive acid chloride, makes it an excellent reagent for introducing hydrophilic spacers.[1][3] This hydrophilicity can improve the solubility and pharmacokinetic profile of the resulting conjugate.[3] The acid chloride functional group is particularly advantageous for its high reactivity towards primary amines and alcohols, enabling the rapid and efficient formation of stable amide or ester bonds under appropriate conditions.[1]

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound from its corresponding carboxylic acid precursor, delves into the critical characterization techniques required to verify its structure and purity, and discusses essential handling and storage protocols.

Part 1: Synthesis of this compound

The most direct and common route to this compound is the conversion of its carboxylic acid analogue, m-PEG3-acid (3-[2-(2-methoxyethoxy)ethoxy]propanoic acid).[4] This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[5][6]

Choice of Chlorinating Agent: A Mechanistic Rationale

The selection between thionyl chloride and oxalyl chloride is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

-

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[6] This is advantageous as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. The mechanism proceeds through the formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion.[7][8]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride.[5] The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active electrophilic species.[9][10][11] This method is particularly useful for substrates that may be sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating an easy work-up.[12]

For the synthesis of this compound, the oxalyl chloride/DMF method is often preferred due to its mild reaction conditions, which helps to prevent potential side reactions involving the ether linkages of the PEG chain.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Role |

| m-PEG3-acid | C₈H₁₆O₅ | 192.21 | Starting Material |

| Oxalyl Chloride | (COCl)₂ | 126.93 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add m-PEG3-acid (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (e.g., one drop) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂, CO, HCl) will occur.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. A sample can be taken, the solvent evaporated, and the IR spectrum recorded. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1800 cm⁻¹) indicates reaction completion.[13][14]

-

Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure (in vacuo) using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

Final Product: The resulting oil is the crude this compound. For many applications, this crude product is of sufficient purity to be used directly. If further purification is needed, vacuum distillation can be employed, although this can be challenging for PEGylated compounds.

Part 2: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analysis.

Visualizing the Characterization Workflow

Caption: A multi-technique approach for product verification.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful and rapid tool for confirming the conversion of the carboxylic acid to the acid chloride.

-

Disappearance of O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group, typically found between 2500-3300 cm⁻¹, should be absent in the final product spectrum.[15]

-

Appearance of C=O Stretch (Acid Chloride): A new, strong, and sharp absorption band will appear at a higher frequency, typically in the range of 1775-1810 cm⁻¹.[13][14] This shift to a higher wavenumber compared to the carboxylic acid C=O (~1710 cm⁻¹) is due to the inductive effect of the electronegative chlorine atom.[16]

| Functional Group | Typical IR Frequency (cm⁻¹) | Expected in... |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Starting Material |

| C=O (Carboxylic Acid) | ~1710 (strong) | Starting Material |

| C=O (Acid Chloride) | 1775-1810 (strong, sharp) | Product |

| C-O (Ether) | ~1100 (strong) | Both |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information, allowing for the verification of the entire molecular structure.[17]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the PEG backbone and the terminal methoxy group. The key change to observe is the shift of the methylene protons (the -CH₂- group) adjacent to the newly formed carbonyl chloride. These protons will typically shift downfield (to a higher ppm value) compared to their position in the starting carboxylic acid due to the electron-withdrawing effect of the acid chloride group.

-

~3.38 ppm (singlet, 3H): Methoxy group (-OCH₃)

-

~3.5-3.8 ppm (multiplets): PEG backbone methylene protons (-OCH₂CH₂O-)[18]

-

Downfield shift of the -CH₂-COCl protons compared to the -CH₂-COOH protons of the starting material.

-

-

¹³C NMR: The carbon NMR spectrum will also confirm the structure. The most significant change will be the chemical shift of the carbonyl carbon.

-

~170-175 ppm: Carbonyl carbon (-C OCl). This is typically in a similar region to the carboxylic acid carbonyl.

-

~59-72 ppm: PEG backbone and methoxy carbons.[19]

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the product. For this compound (C₈H₁₅ClO₄), the expected molecular weight is approximately 210.65 g/mol .[20] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Part 3: Handling, Storage, and Safety

Acyl chlorides are highly reactive and require careful handling.[21]

-

Moisture Sensitivity: this compound will react readily with water (hydrolysis) to revert to the carboxylic acid and generate corrosive HCl gas.[21][22] All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[21]

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20 °C) to maintain its integrity.[23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent.[22][25] All work should be conducted in a well-ventilated fume hood.[21]

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

-

Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. 2012. Available from: [Link]

-

Chemistry LibreTexts. Infrared spectra of acid chlorides. Available from: [Link]

-

University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Available from: [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011. Available from: [Link]

-

SlideShare. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. 2023. Available from: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

-

ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. 2023. Available from: [Link]

-

ResearchGate. Proton NMR characteristics of polyethylene glycol and derivatives. 2015. Available from: [Link]

-

J&K Scientific. Vilsmeier-Haack Reaction. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. Available from: [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY. Available from: [Link]

-

YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. 2022. Available from: [Link]

-

ResearchGate. 13C coupling in 1H NMR spectra of mPEG 2000 Da. 2023. Available from: [Link]

-

Michigan State University. Infrared Spectrometry. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectra of (HO)2–PEG–(OH)2 in DMSO-d6. 2019. Available from: [Link]

-

Sciencemadness Discussion Board. Acyl chlorides stability. 2020. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. 2019. Available from: [Link]

-

The Royal Society of Chemistry. PEG-S – 1H NMR (400 MHz, CDCl3) δ. 2013. Available from: [Link]

-

AxisPharm. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

CD Bioparticles. mPEG3-Acid chloride. Available from: [Link]

-

AxisPharm. m-PEG3-CH2-acid chloride. Available from: [Link]

-

Creative Biolabs. This compound. Available from: [Link]

-

ACS Publications. Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. 2021. Available from: [Link]

-

BioProcess International. PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. 2012. Available from: [Link]

- Google Patents. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound. 2010.

- Google Patents. CN111936549A - Purification method of monodisperse polyethylene glycol containing trityl group. 2020.

Sources

- 1. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]

- 4. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 9. jk-sci.com [jk-sci.com]

- 10. echemi.com [echemi.com]

- 11. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 24. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 25. nj.gov [nj.gov]

m-PEG3-acid chloride reaction with primary amines mechanism

An In-Depth Technical Guide to the Reaction of m-PEG3-acid chloride with Primary Amines

Introduction: The Strategic Value of Precision PEGylation

In the landscape of modern drug development, particularly in the realm of biologics and targeted therapeutics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology.[1] PEGylation can profoundly enhance the therapeutic profile of molecules by increasing their hydrodynamic size, which in turn extends serum half-life, improves stability, and reduces immunogenicity.[1][2] While traditional PEGylation often involves polydisperse PEG polymers, leading to heterogeneous conjugates, the use of discrete PEG (dPEG®) reagents like methoxy-terminated triethylene glycol acid chloride (this compound) offers unparalleled precision.

This guide provides a comprehensive technical overview of the reaction between this compound and primary amines. We will dissect the underlying reaction mechanism, explore the critical parameters that govern its success, provide actionable experimental protocols, and offer insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this fundamental bioconjugation technique.

Part 1: The Core Mechanism — Nucleophilic Acyl Substitution

The conjugation of this compound to a primary amine is a classic example of a nucleophilic acyl substitution reaction. This process is highly efficient and results in the formation of a chemically stable amide bond. The reaction proceeds via a well-established two-stage addition-elimination pathway.[3][4][5]

The Reactants: An Electrophile-Nucleophile Partnership

-

This compound (The Electrophile): The reactivity of this molecule is centered on the carbonyl carbon of the acid chloride group (-COCl). This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine.[6][7] This significant positive partial charge makes it an attractive target for attack by nucleophiles.

-

Primary Amine (The Nucleophile): A primary amine (R-NH₂) serves as the nucleophile. The nitrogen atom possesses a lone pair of electrons that can be donated to form a new covalent bond with the electrophilic carbonyl carbon.[4][6]

The Step-wise Mechanism

The reaction unfolds in a sequential manner, beginning with the attack of the nucleophile and culminating in the formation of the stable amide product.

-

Step 1: Nucleophilic Addition: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. As this new nitrogen-carbon bond forms, the pi (π) bond of the carbonyl group breaks, and the electrons move onto the oxygen atom, which acquires a formal negative charge. This results in the formation of a transient, high-energy tetrahedral intermediate .[5][6][7]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion (Cl⁻) is expelled.[5][7] Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.

-

Step 3: Deprotonation: The product of the elimination step is a protonated amide, where the nitrogen atom bears a positive charge. To yield the final, neutral amide product, this intermediate must be deprotonated. This proton is typically removed by a base present in the reaction mixture. Common strategies include using a second equivalent of the primary amine or adding a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][8] This step generates an ammonium salt as a byproduct.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Part 2: Optimizing Reaction Parameters — A Scientist's Guide

The success of the conjugation hinges on careful control of several key experimental parameters. Understanding the causality behind these choices is critical for achieving high yield, purity, and reproducibility.

| Parameter | Recommendation | Rationale & Field-Proven Insights |

| Solvent | Anhydrous aprotic solvents (DCM, THF, DMF). | Causality: Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols.[9] Using anhydrous (dry) aprotic solvents prevents the consumption of the starting material and the formation of the corresponding carboxylic acid byproduct, which complicates purification. |

| Temperature | Initiate at 0 °C, then allow to warm to room temperature. | Causality: The reaction is typically fast and exothermic.[5][10] Starting at a low temperature helps to control the initial rate of reaction, dissipate heat, and minimize the formation of potential side products. Allowing the reaction to warm ensures it proceeds to completion. |

| Stoichiometry & Base | 1. Option A: 2.2 equivalents of primary amine per 1 equivalent of acyl chloride. 2. Option B: 1.1 equivalents of primary amine and 1.2-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) per 1 equivalent of acyl chloride. | Causality: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available primary amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. Option A uses the amine reactant itself as the base.[8] Option B is often preferred as it preserves the expensive amine nucleophile and uses a cheaper, non-interfering base. |

| Reagent Addition | Add the this compound solution dropwise to the stirred solution of the amine. | Causality: This method maintains a relative excess of the amine in the reaction pot at all times, which helps prevent potential side reactions, such as the reaction of the newly formed amide with another molecule of acyl chloride (though less common with secondary amides). It also aids in controlling the reaction exotherm.[11] |

Part 3: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for a model conjugation reaction, followed by a workflow for monitoring, purification, and analysis.

Detailed Step-by-Step Protocol: Conjugation of this compound to Benzylamine

Materials:

-

This compound (MW: 210.66 g/mol )

-

Benzylamine (MW: 107.15 g/mol )

-

Triethylamine (TEA) (MW: 101.19 g/mol )

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Syringes and needles

-

Ice bath

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (e.g., 107 mg, 1.0 mmol) and triethylamine (e.g., 152 mg, 1.5 mmol) in 10 mL of anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.

-

Reagent Addition: In a separate dry vial, dissolve this compound (e.g., 211 mg, 1.0 mmol) in 5 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.[12] A typical TLC system would be 10% Methanol in DCM. The product should have an Rf value between the two starting materials. The reaction is complete when the limiting reagent (this compound) is no longer visible.

-

Quenching & Work-up: Once complete, cool the flask again to 0 °C and slowly add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and TEA, and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane to isolate the pure PEGylated amide.

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to final product characterization.

Caption: A typical experimental workflow for the synthesis, purification, and analysis of a PEGylated primary amine.

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet Reagents/Solvents: Acyl chloride was hydrolyzed before reacting with the amine. 2. Inactive Amine: The amine was protonated by adventitious acid or insufficient base was used. 3. Degraded Acyl Chloride: The this compound reagent is old or was improperly stored. | 1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents.[9] 2. Ensure the correct stoichiometry of base is used. 3. Use a fresh bottle of the reagent. Store this compound at –20 °C under an inert atmosphere.[9] |

| Multiple Products Observed | 1. Di-acylation: If the amine-containing molecule has more than one nucleophilic site (e.g., another amine, a hydroxyl group). 2. Side Reactions: Reaction temperature was too high, leading to decomposition or undesired reactions. | 1. Use a substrate with a single primary amine or use protecting groups for other nucleophilic sites. 2. Maintain strict temperature control, especially during the initial addition phase. |

| Difficult Purification | 1. Salt Contamination: Ammonium salt byproduct was not fully removed during work-up. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Co-eluting Impurities: Byproducts have similar polarity to the desired product. | 1. Perform a thorough aqueous wash during the work-up. 2. Allow the reaction to run longer or use a slight excess (1.05-1.1 eq) of the acyl chloride. 3. Optimize the chromatography mobile phase; a shallower gradient or a different solvent system may be required. |

Conclusion

The reaction of this compound with primary amines is a powerful, reliable, and highly specific method for creating well-defined PEGylated molecules. Its success is not accidental but is the result of a deliberate application of chemical principles. By understanding the nucleophilic acyl substitution mechanism and meticulously controlling the key reaction parameters—solvent purity, temperature, and stoichiometry—researchers can confidently and reproducibly synthesize conjugates with high purity and yield. This foundational reaction remains an indispensable tool in the development of next-generation therapeutics, PROTACs, and advanced biomaterials.[13][14]

References

- BenchChem. (n.d.). Analytical techniques to monitor m-PEG3-OMs reactions.

- Li, S., et al. (2004). Addition of primary amines to proteins increases the extent of polyethylene glycol (PEG) conjugation. Cancer Research, 64(7_Supplement), 234.

- Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.

- ResearchGate. (n.d.). PEGylation of primary amines in proteins, forming an amide linkage.

- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Chemistry - 9701 | AS & A Level.

- AxisPharm. (n.d.). This compound | CAS: 848442-01-3.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG)

- Thermo Fisher Scientific. (n.d.).

- Chemguide. (n.d.).

- Doc Brown's Chemistry. (n.d.).

- BenchChem. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Reaction of m-PEG3-OMs with Amine-Containing Molecules.

- InvivoChem. (n.d.). This compound.

-

Royal Society of Chemistry. (2024). Green Chemistry. [Link]

- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.

- YouTube. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | PEG analogue | CAS# 66722-87-0 | InvivoChem [invivochem.com]

solubility of m-PEG3-acid chloride in organic solvents

An In-Depth Technical Guide to the Solubility of m-PEG3-acid chloride in Organic Solvents

Introduction

Methoxy-PEG3-acid chloride (this compound) is a short-chain, monofunctional polyethylene glycol (PEG) derivative that serves as a critical linker in modern drug development and bioconjugation.[1] Its structure, comprising a terminal methoxy group, a three-unit PEG chain, and a reactive acid chloride handle, imparts a unique combination of hydrophilicity and reactivity. This makes it an invaluable tool for conjugating molecules to proteins, peptides, or nanoparticles, thereby enhancing the solubility and stability of the resulting conjugates.[1][2] The acid chloride group enables rapid and efficient coupling with primary amines to form stable amide bonds, a cornerstone of its utility in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Understanding the solubility of this compound in various organic solvents is a paramount concern for researchers and drug development professionals. The choice of solvent directly impacts reaction efficiency, purification strategies, and the overall success of a conjugation workflow. This guide provides a comprehensive overview of the solubility profile of this compound, explains the physicochemical principles governing its solubility, and offers a detailed, field-proven protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predicting its behavior in different solvent systems.

-

Molecular Formula: C₈H₁₅ClO₄[4]

-

Molecular Weight: 210.65 g/mol [4]

-

Structure: The molecule consists of a hydrophilic three-unit polyethylene glycol chain, which enhances solubility in polar solvents. One terminus is capped with a chemically inert methoxy group, while the other is functionalized with a highly reactive acid chloride group. This acid chloride is susceptible to hydrolysis and must be handled under anhydrous conditions.[3][5]

Solubility Profile of this compound and Related Compounds

While extensive quantitative solubility data for the highly reactive this compound is not widely published, a robust solubility profile can be constructed by examining supplier technical data and comparing it with closely related, more stable analogues such as m-PEG3-acid and its esters. This comparative approach provides valuable, actionable insights for solvent selection.

Table 1: Comparative Solubility of this compound and Analogues

| Solvent | Solvent Type | This compound | m-PEG3-acid | m-PEG3-NHS ester | Acid-PEG3-mono-methyl ester |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] | Soluble[6] | Soluble[7] | ≥ 100 mg/mL[8] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3] | Soluble[6] | Soluble[7] | Not Reported |

| Dichloromethane (DCM) | Chlorinated | Not Reported | Soluble[6] | Soluble[7] | Not Reported |

| Tetrahydrofuran (THF) | Ether | Not Reported | Soluble[9] | Not Reported | Not Reported |

| Water | Protic, Polar | Reacts[3] | Soluble[6] | Not Reported | Not Reported |

| Ethanol | Protic, Polar | Reacts[3] | Not Reported | Not Reported | Not Reported |

| Toluene | Non-polar | Not Reported | Less Soluble[10] | Not Reported | Not Reported |

| Diethyl Ether | Non-polar | Not Soluble[10] | Not Reported | Not Reported | Not Reported |

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, though the precise concentration may not be publicly available. For this compound, "Reacts" indicates that the solvent is not suitable due to the reactivity of the acid chloride group with protic molecules.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between its molecular structure and the physicochemical characteristics of the solvent.

The Polyethylene Glycol (PEG) Backbone

The three-unit PEG chain is the primary driver of the molecule's solubility in polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, interacting favorably with polar solvent molecules. This inherent hydrophilicity of the PEG chain is a well-established principle for increasing the solubility of conjugated molecules.[11]

The Acid Chloride Functional Group

The terminal acid chloride is a highly polar functional group, contributing to the molecule's overall polarity. However, its high reactivity is a more dominant characteristic. Acid chlorides readily react with protic solvents like water and alcohols in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid or ester, respectively. This reactivity precludes the use of protic solvents for dissolving and handling this compound if the integrity of the acid chloride is to be maintained.

Solvent Properties

The principle of "like dissolves like" is central to understanding the solubility of this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent choices for dissolving this compound. Their high polarity effectively solvates the polar PEG chain and the acid chloride group without providing a reactive proton, thus preserving the molecule's integrity.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents are also suitable for dissolving short-chain PEG derivatives and are compatible with the acid chloride group.[10]

-

Non-polar Solvents (e.g., Toluene, Hexane): The overall polarity of this compound makes it poorly soluble in non-polar solvents.[10]

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard. The following protocol has been adapted to account for the moisture sensitivity of this compound.

Causality Behind Experimental Choices

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride group, which would otherwise lead to inaccurate solubility measurements of the intended compound.

-

Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric moisture.

-

Equilibration Time: An extended equilibration time (24-48 hours) ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate the parent compound from any potential degradants (e.g., the hydrolyzed carboxylic acid) and provide accurate quantification against a standard curve.

Methodology

-

Preparation of Anhydrous Solvents:

-

Use commercially available anhydrous solvents or dry the chosen solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile) using appropriate methods, such as passing through an activated alumina column or distillation over a suitable drying agent.

-

-

Preparation of Standard Solutions:

-

Under an inert atmosphere (e.g., in a glovebox), accurately prepare a stock solution of this compound in the chosen anhydrous solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations (e.g., 5, 2, 1, 0.5, 0.1 mg/mL). These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Into several 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The presence of undissolved solid is essential to ensure a saturated solution.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the corresponding anhydrous organic solvent.

-

-

Equilibration:

-

Tightly cap the vials with PTFE-lined caps.

-

Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To completely separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Analysis and Quantification:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Immediately dilute the supernatant with a known volume of the same anhydrous solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC with UV detection.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved this compound in the saturated supernatant, accounting for the dilution factor.

-

Express the final solubility in mg/mL and molarity (mol/L).

-

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

This compound is a valuable bifunctional linker whose utility is intrinsically linked to its solubility characteristics. This guide has established that this compound is readily soluble in polar aprotic solvents such as DMSO and DMF, and compatible with chlorinated solvents like DCM. Its high reactivity precludes the use of protic solvents like water and alcohols. For researchers and drug development professionals, this means that DMSO, DMF, and DCM are the recommended solvents for preparing stock solutions and for use in reaction mixtures. The provided adapted isothermal shake-flask protocol offers a robust and reliable method for determining the precise quantitative solubility of this and other reactive compounds, ensuring data integrity and facilitating successful bioconjugation outcomes.

References

- Benchchem. (n.d.). N-(PEG2-amine)-PEG3-acid in DMSO and DMF: A Technical Guide.

-

Creative PEGWorks. (n.d.). General Technical Information – Creative PEGWorks® Linear PEG Products. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.

- Benchchem. (n.d.). Solubility Profile of Acid-PEG3-C2-Boc: A Technical Guide.

-

Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of PEG in various solvents, Hoernschemeyer-2 diagram (d.... Retrieved from [Link]

-

JenKem Technology. (2025, December 10). Methoxy PEGs for PEGylation. Retrieved from [Link]

- Benchchem. (n.d.). Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2012, September 24). How do you dissolve PEG in organic solvent such as chloroform?. Retrieved from [Link]

Sources

- 1. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 2. Mal-PEG3-acid, 518044-40-1 | BroadPharm [broadpharm.com]

- 3. This compound | PEG analogue | CAS# 66722-87-0 | InvivoChem [invivochem.com]

- 4. This compound | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyethylene glycol derivatives [m.chemicalbook.com]

- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 7. m-PEG3-NHS ester, 876746-59-7 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m-PEG3-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. labinsights.nl [labinsights.nl]

The PEG3 Spacer in Bioconjugation: A Technical Guide to Enhancing Molecular Design and Therapeutic Efficacy

Abstract

In the rapidly advancing fields of targeted therapeutics and diagnostics, the linker connecting a biomolecule to its payload is a critical determinant of success. Among the diverse linker technologies, discrete Polyethylene Glycol (dPEG®) spacers have become indispensable tools for optimizing the physicochemical and pharmacological properties of bioconjugates. This technical guide provides an in-depth exploration of the PEG3 spacer, a short, monodisperse three-unit ethylene glycol linker. We will dissect its fundamental chemical properties, explore its pivotal role in applications ranging from Antibody-Drug Conjugates (ADCs) to Proteolysis-Targeting Chimeras (PROTACs), and provide detailed, field-proven experimental protocols for its practical implementation. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the power of the PEG3 spacer to create more effective, stable, and soluble bioconjugates.

Introduction: The Central Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking two molecules where at least one is a biomolecule, has revolutionized medicine. This technology is the cornerstone of Antibody-Drug Conjugates (ADCs), which deliver potent cytotoxic drugs directly to cancer cells, and PROTACs, which hijack the cell's own machinery to destroy disease-causing proteins.[1][2] The success of these complex modalities hinges on the linker—the molecular bridge connecting the targeting moiety (like an antibody) to the functional payload (like a drug).[3][4]

The linker is far from a passive spacer; it profoundly influences the conjugate's solubility, stability, pharmacokinetics (PK), and overall efficacy.[4][5] Polyethylene Glycol (PEG) has emerged as a premier material for linker construction due to its hydrophilicity, biocompatibility, and ability to shield conjugates from enzymatic degradation and immune recognition.[6][7][8] While long, polydisperse PEG chains have been used for decades in a process known as "PEGylation" to extend the half-life of protein drugs, the use of short, structurally precise, discrete PEG (dPEG®) spacers offers a new level of control in bioconjugate design.[8][9] This guide focuses specifically on the PEG3 spacer, a discrete linker that provides a precise balance of hydrophilicity and compact size, making it a versatile tool for modern bioconjugation challenges.

Section 1: Understanding the PEG Spacer

The Chemistry and Properties of Polyethylene Glycol (PEG)

PEG is a polymer composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[8] Its widespread use in biomedical applications stems from a unique combination of properties:

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making it highly water-soluble.[7][8] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent dyes.[10][]

-

Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally elicits a minimal immune response, a property often referred to as its "stealth" effect.[6][8] It creates a hydration shell around the conjugated molecule, masking it from the immune system.[7][12]

-

Flexibility: The free rotation around the C-O bonds gives the PEG chain significant conformational flexibility, which can be advantageous for optimizing spatial orientation between conjugated molecules.[2][8]

The Advantage of Discrete PEG (dPEG®) Spacers

Traditional PEG is a polydisperse mixture, meaning it contains polymer chains of varying lengths and molecular weights.[9] This heterogeneity leads to a final bioconjugate product that is also a mixture, complicating analysis, manufacturing, and regulatory approval.

Discrete PEG linkers, in contrast, are monodisperse.[9] A PEG3 spacer refers to a linker with exactly three ethylene oxide units. This precision offers significant advantages:

-

Structural Purity: Every conjugate molecule is identical, leading to a homogeneous product with a defined molecular weight.[9]

-

Reproducibility: Batch-to-batch consistency is dramatically improved, which is critical in pharmaceutical development.[9]

-

Precise Optimization: The exact length of the spacer can be fine-tuned to achieve the optimal distance between the biomolecule and payload, which is crucial for applications like PROTACs where ternary complex formation is key.[1][2]

Section 2: The PEG3 Spacer in Key Therapeutic Applications

The compact size and hydrophilicity of the PEG3 spacer make it an ideal choice for a wide range of bioconjugation applications.

Enhancing Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[13] Many cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[4]

Incorporating a hydrophilic PEG3 spacer helps to:

-

Increase Solubility: The PEG3 linker mitigates the hydrophobicity of the payload, improving the overall solubility and stability of the ADC.[9][14]

-

Improve Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the hydrophobic payload, reducing non-specific uptake and leading to a longer circulation half-life and better tumor exposure.[9][15]

-

Enable Higher Drug Loading: By preventing aggregation, PEG linkers allow for the creation of ADCs with higher, more consistent DARs without compromising their stability or PK profile.[4][13]

Caption: Schematic of an Antibody-Drug Conjugate (ADC) with a PEG3 spacer.

Optimizing PROTAC and Molecular Glue Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The linker connecting the POI-binding and E3-binding ligands is a critical driver of PROTAC efficacy.[2][16]

The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3).[1] The PEG3 spacer offers:

-

Hydrophilicity and Permeability: Enhances the aqueous solubility of the often large and greasy PROTAC molecule, which can improve cell permeability.[1][17][18]

-

Flexibility and Length: Provides sufficient flexibility and a defined spatial separation to allow the two binding partners to adopt an optimal orientation for ternary complex formation.[1][2] While the ideal linker length is target-dependent, short PEG chains like PEG3 are common motifs in successful PROTAC design.[16][18]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 3: Practical Implementation: Protocols and Experimental Design

Choosing the Right PEG3 Reagent

The utility of a PEG3 spacer is defined by its terminal functional groups, which dictate the conjugation chemistry.[10] The choice of reactive group must be compatible with the available functional groups on the target biomolecule (e.g., amines on lysine residues, thiols on cysteine residues).[19][20]

Table 1: Comparison of Common Heterobifunctional PEG3 Reagents

| Reagent Chemistry | Target Functional Group | Resulting Bond | Key Characteristics |

| NHS Ester -PEG3-X | Primary Amine (-NH₂) | Amide | High efficiency at pH 7.2-8.5; forms a very stable bond. Susceptible to hydrolysis in aqueous buffers.[21] |

| Maleimide -PEG3-X | Thiol / Sulfhydryl (-SH) | Thioether | Highly selective for thiols at pH 6.5-7.5; forms a stable bond.[21][22] |

| Azide -PEG3-X | Alkyne / DBCO | Triazole | Used in "Click Chemistry." Bioorthogonal, highly specific, and very stable.[10][23] |

| Alkyne -PEG3-X | Azide | Triazole | The complementary partner for Azide in Click Chemistry reactions.[10][23] |

| Carboxylic Acid -PEG3-X | Amine (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react with amines. |

"X" represents a second functional group for subsequent conjugation steps.

Experimental Protocol: Conjugation of a PEG3-Maleimide Spacer to a Cysteine-Containing Protein

This protocol describes a common workflow for labeling a protein with a free cysteine residue using a maleimide-activated PEG3 linker. The causality behind each step is explained to ensure a self-validating and robust process.

Core Principle: The maleimide group reacts specifically with the nucleophilic sulfhydryl group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[22] The reaction is most efficient and specific at a pH of 6.5-7.5, which keeps the thiol in its reactive thiolate form while minimizing hydrolysis of the maleimide ring.[22][24]

Materials:

-

Cysteine-containing protein (e.g., antibody fragment, peptide).

-

Maleimide-PEG3-X reagent (e.g., Maleimide-PEG3-NHS Ester).

-

Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2. Degassing is critical to prevent oxygen from oxidizing free thiols into disulfide bonds, rendering them unreactive.

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is used if the protein's cysteines are in a disulfide bond and need to be reduced to free thiols. It does not contain thiols itself and does not need to be removed prior to the maleimide reaction.[24][25]

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the Maleimide-PEG3 reagent.

-

Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassette.

Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve the protein in degassed Conjugation Buffer to a known concentration (typically 1-10 mg/mL).[22]

-

Causality: Using a degassed buffer at the correct pH is the first line of defense against thiol oxidation and ensures the protein is in a reactive state.

-

-

Reduction of Disulfide Bonds (if necessary):

-

Add a 10-20 fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.[25]

-

Causality: This step ensures that the target cysteine residues are available as free thiols for conjugation.

-

-

Maleimide-PEG3 Reagent Preparation:

-

Immediately before use, dissolve the Maleimide-PEG3 reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Causality: The maleimide group can hydrolyze in the presence of water. Preparing the stock solution fresh in an anhydrous solvent minimizes this side reaction and ensures maximum reactivity.[26]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG3 reagent to the protein solution while gently stirring.[27]

-

Causality: A molar excess of the linker drives the reaction to completion, ensuring high labeling efficiency.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if any component is light-sensitive.[27]

-

-

Purification:

-

Remove unreacted Maleimide-PEG3 reagent and byproducts from the conjugated protein.

-

Size Exclusion Chromatography (SEC): This is the preferred method as it efficiently separates the larger protein conjugate from the smaller, unreacted linker molecules based on hydrodynamic radius.

-

Dialysis: An alternative method where the reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO), allowing the small unreacted linker to diffuse out into a larger volume of buffer.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as Mass Spectrometry (to verify the mass increase corresponding to the PEG3-linker), SDS-PAGE (to observe a shift in molecular weight), and HPLC (to assess purity).

-

Caption: Experimental workflow for maleimide-thiol conjugation.

Experimental Protocol: Labeling a Primary Amine on a Protein with a PEG3-NHS Ester

Core Principle: The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[28] It reacts with primary amines (found on the N-terminus of a protein and the side chain of lysine residues) at a pH of 7-9 to form a stable, covalent amide bond.[28][29]

Materials:

-

Protein with primary amines (e.g., antibody).

-

NHS-Ester-PEG3-X reagent.

-

Conjugation Buffer: Amine-free buffer such as PBS, pH 7.4-8.5. It is critical to avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[28][29]

-

Solvent: Anhydrous DMSO or DMF.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or Glycine solution.

-

Purification System: SEC column or dialysis cassette.

Step-by-Step Methodology:

-

Protein and Reagent Preparation:

-

Exchange the protein into an amine-free Conjugation Buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[28]

-

Allow the vial of NHS-Ester-PEG3 reagent to equilibrate to room temperature before opening to prevent moisture condensation.[29]

-

Immediately before use, dissolve the NHS-Ester-PEG3 reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution.[28][29]

-

Causality: The NHS ester is highly susceptible to hydrolysis, which increases with pH and time in aqueous solution. Using an amine-free buffer and preparing the reagent fresh are essential for maximizing conjugation efficiency.[29]

-

-

Conjugation Reaction:

-

Add a calculated molar excess (e.g., 20-fold) of the dissolved NHS-Ester-PEG3 reagent to the protein solution.[28][30]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[28][31]

-

Causality: The reaction rate is a balance between amine acylation and NHS-ester hydrolysis. Room temperature incubation is faster but also increases the rate of hydrolysis. Incubation on ice slows both reactions but can sometimes provide a better net yield.

-

-

Quenching the Reaction:

-

Add Quenching Buffer (e.g., Tris) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes.

-

Causality: Quenching with an excess of a primary amine (like Tris) ensures that any unreacted NHS-ester molecules are consumed, preventing any unintended labeling during purification or storage.

-

-

Purification and Characterization:

-

Purify the conjugate using SEC or dialysis as described in the maleimide protocol.

-

Characterize the final product to confirm successful conjugation and purity.

-

Section 4: Advanced Considerations and Future Outlook

The choice of a PEG3 spacer is often a starting point in a larger optimization process. Researchers may compare it with other short, discrete linkers (e.g., PEG2, PEG4, PEG6) to fine-tune properties like receptor binding or ternary complex stability.[15] Studies have shown that even small changes in PEG spacer length can significantly impact a bioconjugate's biological activity and pharmacokinetic profile.[5][32] For example, while longer PEG chains generally improve PK, they can sometimes introduce steric hindrance that impairs binding affinity.[32]

The future of linker technology is moving towards more sophisticated designs, including cleavable PEG linkers that release a payload in response to specific physiological conditions (e.g., low pH in endosomes or high glutathione concentration in tumor cells). The PEG3 unit remains a fundamental building block in these advanced constructs, providing its core benefits of hydrophilicity and precise spatial control.

Conclusion

The PEG3 spacer is a powerful and versatile tool in the bioconjugation toolkit. Its discrete, monodisperse structure offers unparalleled precision and reproducibility, while its inherent hydrophilicity and biocompatibility solve critical challenges related to the solubility, stability, and pharmacokinetics of complex biotherapeutics. By understanding the fundamental principles of PEG chemistry and applying robust, well-validated protocols, researchers and drug developers can effectively leverage the PEG3 spacer to design and synthesize next-generation ADCs, PROTACs, and other targeted therapies with improved therapeutic profiles.

References

- The Influence of a PEG12 Spacer on Bioconjugate Pharmacokinetics: A Compar

- The Role of PEG Linkers in Revolutionizing Drug Discovery: A Technical Guide. (2025). Benchchem.

- The Hydrophilic Core of Bioconjugation: A Technical Guide to 12-Unit PEG Linkers. (2025). Benchchem.

- An In-depth Technical Guide to PROTAC Linkers: Featuring Biotin-PEG3-C3-NH2. (2025). Benchchem.

- The Impact of PEG Spacer Length on Bioconjugate Efficiency: A Compar

- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug

- The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy and Safety: A Compar

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Advantages of dPEG® in ADC Linker Design. Vector Labs.

- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. (2025). PurePEG.

- Overview of PEG Linkers & Their Applic

- The Crucial Role of Heterotrifunctional PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide. (2025). Benchchem.

- PEG Linkers. Santa Cruz Biotechnology.

- PEG Linker Selection Guide. (2025). PurePEG.

- PEG Linkers. ADC Review.

- PEG Linkers in Antibody-Drug Conjug

- Overview of PEG Linkers. ChemPep.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Instructions for NHS-(PEG)

- Protocol for the Conjugation of Acid-PEG12-NHS Ester to Amino-Modified Oligonucleotides. (2025). Benchchem.

- In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm.

- The Strategic Role of the Linker in PROTAC Design: A Comparative Guide Featuring Acid-PEG3-C2-Boc. (2025). Benchchem.

- An In-depth Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh. (2025). Benchchem.

- The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (2015).

- ADC Linkers. Biopharma PEG.

- The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. (2021). PubMed.

- PEG Maleimide Protocol.pdf. BroadPharm.

- Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding. Life Science Leader.

- Protocol for PEG NHS Ester. (2022). BroadPharm.

- Linkers in PROTACs. Precise PEG.

- Protocol for PEG Maleimide. (2022). BroadPharm.

- Protocol for PEG NHS Reagents. (2024). AxisPharm.

- How to Choose the Right PEG Linker for Your Research and Applic

- PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd..

- A Comparative Analysis of Functional Groups for PEG Linkers in Bioconjug

- PEG–Peptide Conjug

- Peptide Modifications: Linkers, spacers and PEGyl

- Application Notes and Protocols: A Step-by-Step Guide for Maleimide-Thiol Conjug

- What are PROTAC Linkers? (2022). BroadPharm.

- Application Notes and Protocols for Thiol-PEG3-Acid Conjug

- Ultimate Guide to Choosing the Right Biotin PEG Linker. (2024). AxisPharm.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- PEG Linker, Discrete PEG. BroadPharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. adcreview.com [adcreview.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. chempep.com [chempep.com]

- 9. labinsights.nl [labinsights.nl]

- 10. precisepeg.com [precisepeg.com]

- 12. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 19. purepeg.com [purepeg.com]

- 20. precisepeg.com [precisepeg.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. scbt.com [scbt.com]

- 24. benchchem.com [benchchem.com]

- 25. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 26. broadpharm.com [broadpharm.com]

- 27. broadpharm.com [broadpharm.com]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. broadpharm.com [broadpharm.com]

- 30. confluore.com [confluore.com]

- 31. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 32. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Storage of m-PEG3-acid chloride

Abstract

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for m-PEG3-acid chloride (methoxy-triethylene glycol-acid chloride). As a critical bifunctional linker in bioconjugation, drug development, and materials science, its purity and reactivity are paramount. This document delves into the inherent chemical vulnerabilities of the molecule, outlines evidence-based protocols for its handling and storage, and provides methods for stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and performance of this compound in their applications.

Introduction: The Role and Reactivity of this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. It possesses a terminal methoxy group, which provides hydrophilicity and reduces non-specific protein binding, and a highly reactive acid chloride group.[1] This acid chloride moiety is a potent acylating agent, readily reacting with primary and secondary amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively.[1][2] This reactivity is the cornerstone of its utility in conjugating PEG chains to proteins, peptides, nanoparticles, and other molecules of interest, a process broadly known as PEGylation.[1]

However, the very electrophilicity that makes the acid chloride group so useful also renders it susceptible to degradation, primarily through hydrolysis.[2][3] Understanding and mitigating this instability is crucial for reproducible and successful conjugation outcomes.

The Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water.[3][4] This reaction is often vigorous and exothermic.[5]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][6]

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.[6]

-

Chloride Ion Departure: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.[6]

-

Proton Transfer: A final proton transfer step yields the corresponding carboxylic acid (m-PEG3-acid) and hydrochloric acid (HCl).[4]

This reaction can be autocatalytic, as the generated HCl can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the degradation of remaining acid chloride. The presence of water vapor in the air is sufficient to cause "fuming" as the reagent reacts to form tiny droplets of hydrochloric acid.[5]

Caption: Hydrolysis mechanism of this compound.

The consequence of this degradation is a significant loss of reactivity. The resulting carboxylic acid is far less reactive towards amines and requires chemical activators (e.g., EDC, HATU) to form amide bonds, defeating the purpose of using the more potent acid chloride derivative.[7][8][9]

Core Principles of Storage and Handling

To preserve the integrity of this compound, storage and handling protocols must be designed to rigorously exclude atmospheric moisture.[1][2]

Temperature

Low temperature is critical to slow the kinetics of any potential degradation reactions.

| Parameter | Recommended Condition | Rationale |

| Long-Term Storage | -20°C | Reduces molecular motion and slows the rate of hydrolysis significantly. This is the standard recommended temperature from suppliers.[1][2][7][9] |

| Short-Term Storage | 2-8°C | Acceptable for brief periods (e.g., between uses on the same day), but not recommended for more than 24-48 hours. |

| Shipping | Shipped on ice packs or at ambient temperature | Suppliers may ship at ambient temperature for short durations, relying on secure, moisture-free packaging.[7][8] However, immediate transfer to -20°C upon receipt is crucial. |

Atmosphere

An inert atmosphere is the most crucial factor in preventing hydrolysis.

-

Inert Gas: Store the compound under a dry, inert gas such as argon or nitrogen. This displaces air and, more importantly, atmospheric moisture.

-

Desiccation: Always store containers of this compound within a desiccator containing a suitable desiccant (e.g., Drierite™, silica gel). This provides a secondary barrier against moisture ingress.[1][2]

Container and Aliquoting

Proper containment and handling practices are essential.

-

Original Container: Keep the product in its original, tightly sealed, moisture-free container.[1]

-

Aliquoting: Upon receipt, it is best practice to aliquot the material into smaller, single-use quantities under a dry, inert atmosphere (e.g., in a glove box). This prevents repeated opening and closing of the main container, which introduces moisture with each cycle.

Experimental Protocol: Handling and Aliquoting

This protocol ensures the transfer of this compound with minimal exposure to atmospheric moisture.

Materials:

-

This compound (main stock vial)

-

Small, dry glass vials with PTFE-lined caps (pre-dried in an oven at 120°C for >4 hours and cooled in a desiccator)

-

Glove box or glove bag with a dry nitrogen or argon atmosphere

-

Gas-tight syringes and needles

-

Desiccator

Procedure:

-

Prepare Workspace: Purge the glove box with dry inert gas until the relative humidity is as low as possible (ideally <10%). Place all necessary materials inside before sealing.

-

Equilibrate Temperature: Allow the main stock vial of this compound to warm to the ambient temperature inside the glove box before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

-

Perform Transfer: Once equilibrated, carefully open the main vial. Using a clean, dry syringe or spatula, transfer the desired amounts into the pre-dried smaller vials.

-

Seal and Purge: Immediately cap the new aliquots tightly. If possible, flush the headspace of each vial with the inert gas before final sealing.

-

Store Properly: Tightly re-seal the main stock vial. Place the main vial and all new aliquots into a desiccator.

-

Freeze: Place the desiccator containing the vials into a -20°C freezer for long-term storage.[1][7]

Caption: Workflow for aliquoting this compound.

Assessing Stability and Quality

Even with ideal storage, periodic quality control is advisable, especially for long-term projects or after any suspected exposure to moisture.

Functional Assay: Test Conjugation

The most direct way to assess the quality of this compound is to perform a small-scale test conjugation.

Protocol: Test Reaction with Benzylamine

-

Prepare Solutions:

-

Dissolve a small, accurately weighed amount of this compound in anhydrous dichloromethane (DCM) to a known concentration (e.g., 10 mg/mL).

-

Prepare a solution of benzylamine in anhydrous DCM (1.1 molar equivalents to the acid chloride).

-

Prepare a solution of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DCM (1.5 molar equivalents).

-

-

Reaction:

-

In a dry vial under inert gas, add the benzylamine solution to the this compound solution.

-

Add the base solution and stir the reaction at room temperature for 1-2 hours.

-

-

Analysis:

-

Analyze the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result (Good Quality): A major new spot/peak corresponding to the mass of the m-PEG3-benzylamide conjugate. Minimal starting material (benzylamine) should remain.

-

Result Indicating Degradation: A significant peak corresponding to the hydrolyzed m-PEG3-acid and a large amount of unreacted benzylamine.

-

Spectroscopic Analysis

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The C=O stretch of an acid chloride typically appears at a high frequency (around 1785-1815 cm⁻¹). The corresponding carboxylic acid C=O stretch appears at a lower frequency (1700-1725 cm⁻¹). A significant peak in the carboxylic acid region suggests hydrolysis.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While subtle, changes in the chemical shifts of protons adjacent to the carbonyl group can indicate conversion from the acid chloride to the carboxylic acid. The appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) is a definitive sign of hydrolysis. Supplier data sheets often provide access to reference NMR spectra for comparison.[7]

Summary and Best Practices

| Do | Do Not |

| ✅ Store at -20°C or below.[1][7][9] | ❌ Store at room temperature. |

| ✅ Store under a dry, inert atmosphere (Ar or N₂). | ❌ Store in open air. |

| ✅ Use a desiccator as a secondary barrier.[1][2] | ❌ Open a cold vial in ambient air. |

| ✅ Aliquot into single-use quantities. | ❌ Repeatedly access the main stock container. |

| ✅ Use anhydrous solvents and reagents for reactions.[1][2] | ❌ Use solvents from bottles that have been open for a long time. |

| ✅ Perform functional tests if stability is in doubt. | ❌ Assume reactivity without verification. |

Conclusion

The chemical integrity of this compound is directly correlated with stringent, moisture-free handling and storage conditions. By understanding the mechanism of hydrolysis and implementing the protocols outlined in this guide—including low-temperature storage, use of inert atmospheres, and proper aliquoting techniques—researchers can ensure the high reactivity and purity of this versatile PEGylation reagent. This diligence is fundamental to achieving reproducible, high-yield conjugation reactions and advancing the goals of drug development and materials science research.

References

-

AxisPharm. This compound | CAS: 848442-01-3. [Link]

-

AxisPharm. m-PEG3-CH2-acid chloride | CAS: 73159-13-4. [Link]

-

CD Bioparticles. mPEG3-Acid chloride. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [Link]

-

Wikipedia. Acyl chloride. [Link]

Sources

- 1. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 2. m-PEG3-CH2-acid chloride | CAS: 73159-13-4 | AxisPharm [axispharm.com]

- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 8. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 9. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]

A Technical Guide to the Safe Handling of m-PEG3-acid chloride (CAS: 66722-87-0)

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for m-PEG3-acid chloride, a key reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document synthesizes safety data sheet (SDS) information with the fundamental principles of chemical reactivity to ensure safe and effective laboratory operations.

Introduction: Understanding the Reagent

This compound, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride, is a hydrophilic, monofunctional PEG linker.[1] It features a three-unit polyethylene glycol (PEG) chain that imparts solubility and a highly reactive acid chloride group.[1][2] This terminal acid chloride enables efficient coupling with primary amines, alcohols, and thiols to form stable amide, ester, or thioester bonds, respectively.[1] Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3][4]

While some supplier safety data sheets do not classify this compound as hazardous under GHS, it is crucial to recognize that its functionality dictates its primary risk.[5] The high reactivity of the acid chloride group, particularly with water and other nucleophiles, is the central principle governing its safe handling.[1] This guide is founded on the principle that understanding chemical reactivity is paramount to ensuring laboratory safety.

Section 1: Chemical Identification and Properties

Proper identification is the first step in any safety protocol. The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | [6][7] |

| Synonyms | This compound, m-PEG3-Propanoyl chloride | [3][5][6] |

| CAS Number | 66722-87-0 | [3][5][8] |

| Molecular Formula | C8H15ClO4 | [3][5][6] |

| Molecular Weight | Approx. 210.66 g/mol | [3][5][6] |

| Appearance | Liquid | [5] |

| Boiling Point | 262.4±0.0 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 101.8±0.0 °C (Predicted) | [7] |

Section 2: Hazard Analysis: The Primacy of Reactivity

While a specific GHS classification may not be listed by all vendors, the inherent chemical nature of the acid chloride functional group presents clear hazards.[5]

-

Reactivity with Water: Acid chlorides react rapidly, and often violently, with water and moisture.[9][10] This exothermic reaction (hydrolysis) produces the corresponding carboxylic acid (m-PEG3-acid) and corrosive hydrogen chloride (HCl) gas.[10] The generation of HCl gas in a poorly ventilated area is a significant inhalation hazard.

-

Corrosivity: Due to its potential to release HCl, this compound should be considered corrosive, particularly to skin, eyes, and mucous membranes. Acid chlorides as a class can cause severe skin burns and eye damage.[9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[5][10]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2) and hydrogen chloride gas.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)